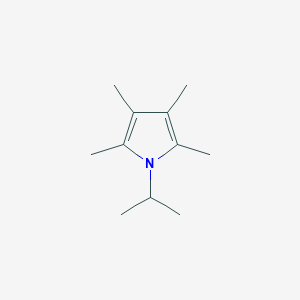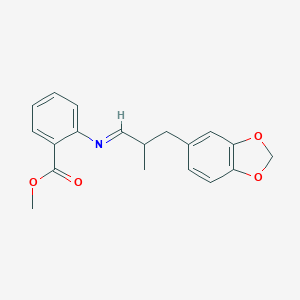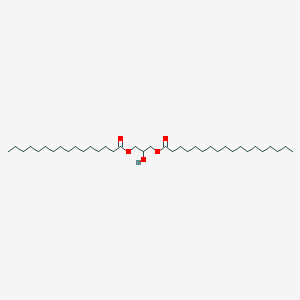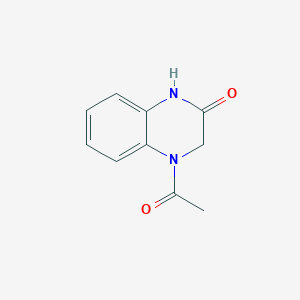
2,3,4,5-Tetramethyl-1-propan-2-ylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole is an organic compound with the molecular formula C11H19N and a molecular weight of 165.27526 g/mol It is a derivative of pyrrole, characterized by the presence of four methyl groups and an isopropyl group attached to the pyrrole ring
Métodos De Preparación
The synthesis of 2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Análisis De Reacciones Químicas
2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it may be explored for its potential therapeutic properties. Additionally, it has industrial applications in the production of polymers and other materials .
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole can be compared with other similar compounds, such as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 1-Boc-pyrazole-4-boronic acid pinacol ester . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
115695-70-0 |
|---|---|
Fórmula molecular |
C11H19N |
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
2,3,4,5-tetramethyl-1-propan-2-ylpyrrole |
InChI |
InChI=1S/C11H19N/c1-7(2)12-10(5)8(3)9(4)11(12)6/h7H,1-6H3 |
Clave InChI |
VPIRGKXUPXGFDG-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C)C)C(C)C)C |
SMILES canónico |
CC1=C(N(C(=C1C)C)C(C)C)C |
Sinónimos |
1H-Pyrrole,2,3,4,5-tetramethyl-1-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B53348.png)










